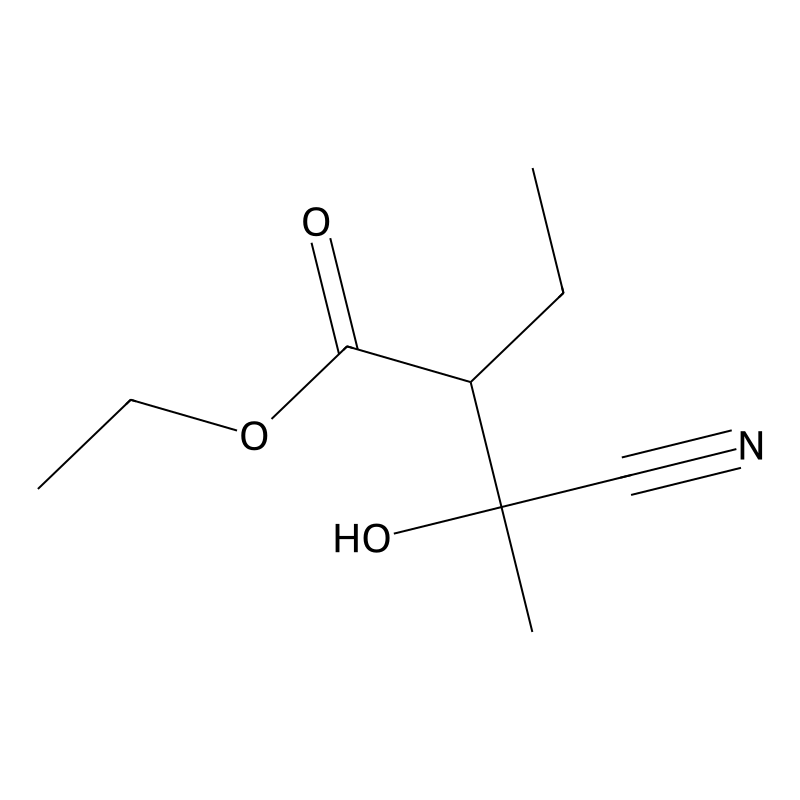Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
The compound possesses a cyano (C=N) functional group and an ester group (C=O-O-C). These functionalities are commonly used as building blocks in organic synthesis for the creation of more complex molecules. While there is no current research specific to this compound, similar molecules with cyano and ester groups are used in various synthetic pathways .
Bioorganic chemistry
The presence of the hydroxyl (OH) group and the ester linkage suggests potential for interactions with biological systems. However, further research is needed to determine its specific activity and potential applications.
Material science
Esters can influence the physical properties of materials. Research into this compound's potential use in the development of novel materials with specific functionalities is warranted, but no current studies are available.
Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester is an organic compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol. It is classified as an ester, specifically an ethyl ester of butanoic acid, and features a cyano group (C≡N) and a hydroxyl group (–OH) attached to the carbon chain. This compound is also known by several synonyms, including ethyl 3-cyano-2-ethyl-3-hydroxybutanoate and Glimepiride Impurity 44 .
The structural formula indicates that it has a branched alkane backbone with functional groups that can participate in various
- Hydrolysis: The ester bond can be hydrolyzed to yield butanoic acid and ethanol in the presence of water and an acid or base catalyst.
- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, potentially forming new carbon-nitrogen bonds.
- Reduction: The cyano group may be reduced to an amine under appropriate conditions, altering the compound's reactivity and biological activity.
These reactions highlight its potential utility in synthetic organic chemistry for producing more complex molecules.
The synthesis of Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester can be achieved through several methods:
- Esterification Reaction: Reacting butanoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) can produce the corresponding ethyl ester.
- Cyanation Reaction: Introducing a cyano group can be accomplished using cyanide sources in nucleophilic substitution reactions on suitable precursors.
- Hydroxylation: The introduction of the hydroxyl group may involve reduction or oxidation reactions depending on the starting materials used.
These methods provide pathways for synthesizing this compound in laboratory settings.
Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester has potential applications in various fields:
- Organic Synthesis: As a building block for more complex organic molecules.
- Pharmaceutical Development: Investigated as an impurity or intermediate in drug synthesis, particularly in relation to diabetes medications like Glimepiride.
- Material Science: Potential use in developing novel materials due to its unique chemical properties.
Several compounds share structural similarities with Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-hydroxybutyrate | C₆H₁₂O₃ | Contains a hydroxyl group; used in metabolic studies |
| Butyric acid | C₄H₈O₂ | A simple fatty acid; known for its role in gut health |
| Ethyl cyanoacetate | C₇H₇NO₂ | Contains a cyano group; widely used in organic synthesis |
Uniqueness
Butanoic acid, 3-cyano-2-ethyl-3-hydroxy-, ethyl ester is unique due to its combination of a branched alkane structure with both hydroxyl and cyano functionalities, which may provide distinct reactivity profiles compared to simpler esters or acids. Its specific structural features may also influence its biological activity differently than other similar compounds listed above.








